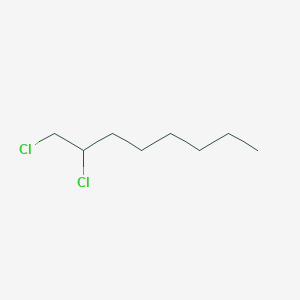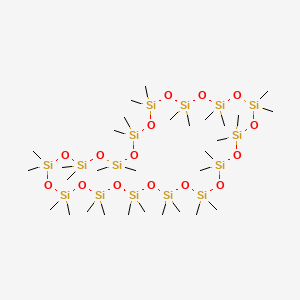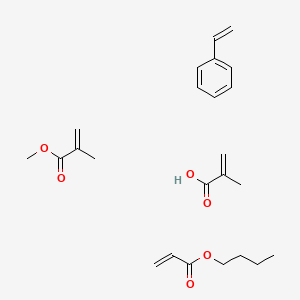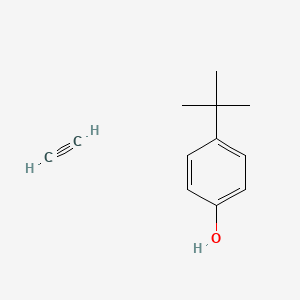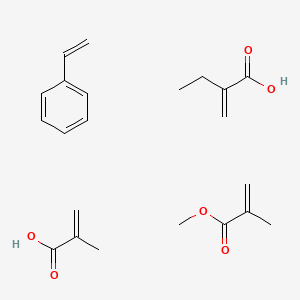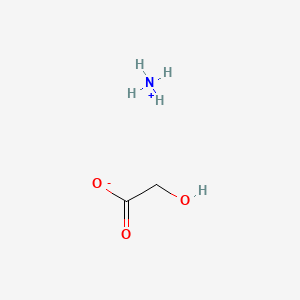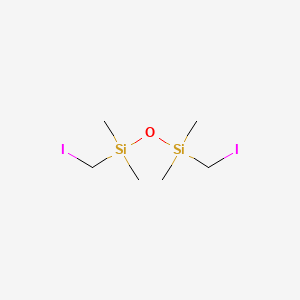
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Descripción general
Descripción
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane, also known as BIMDMS, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of complex organic molecules, as well as the modification of existing compounds. BIMDMS is a highly reactive compound that can undergo a variety of chemical reactions, making it an important tool for chemists and researchers.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane involves the formation of a carbon-carbon bond between the iodomethyl group and the organic molecule. This reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of a new compound.
Efectos Bioquímicos Y Fisiológicos
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can undergo a variety of chemical reactions. It is important to handle 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane with care, as it can be hazardous if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane in lab experiments is its versatility. 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane can be used for a variety of purposes, including the synthesis of complex organic molecules and the modification of existing compounds. Additionally, 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is a relatively simple compound to synthesize, making it readily available for use in laboratory settings.
However, there are also limitations to using 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane in lab experiments. 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is a highly reactive compound that can be hazardous if not handled properly. Additionally, the synthesis of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane requires the use of a Lewis acid catalyst, which can be expensive and difficult to obtain.
Direcciones Futuras
There are many potential future directions for research involving 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane. One potential direction is the development of new synthetic methods for the production of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane. Additionally, 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane could be used in the synthesis of new pharmaceutical compounds, or in the modification of existing drugs to improve their efficacy.
Another potential direction for research involving 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is the study of its biochemical and physiological effects. While 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has not been extensively studied in this regard, there may be potential applications for this compound in the fields of medicine and biotechnology.
Conclusion
In conclusion, 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is a versatile compound that has been widely used in scientific research. Its ability to undergo a variety of chemical reactions makes it an important tool for chemists and researchers. While there is still much to be learned about the biochemical and physiological effects of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane, it is clear that this compound has many potential applications in the fields of chemistry, medicine, and biotechnology.
Aplicaciones Científicas De Investigación
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has been used in a variety of scientific research applications. One of the most common uses of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is in the synthesis of complex organic molecules. 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane can be used as a reagent to introduce iodomethyl groups into organic molecules, which can then be further modified to create a variety of different compounds.
Propiedades
IUPAC Name |
iodomethyl-[iodomethyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16I2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFZKJFGMZOAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CI)O[Si](C)(C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16I2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292580 | |
| Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
2943-69-3 | |
| Record name | NSC83870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



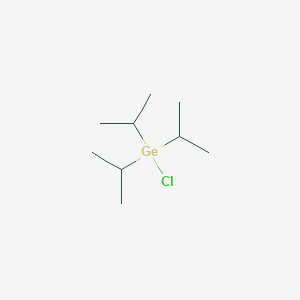

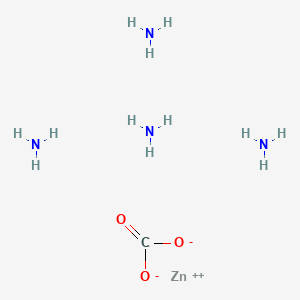
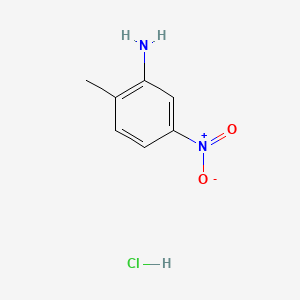
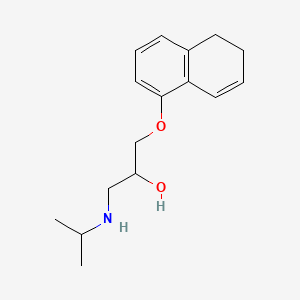

![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)
